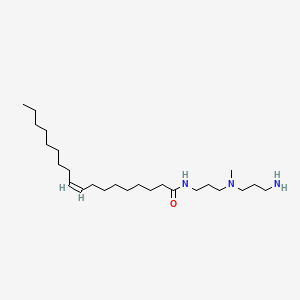
(Z)-N-(3-((3-Aminopropyl)methylamino)propyl)-9-octadecenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a long aliphatic chain with an amide group and a secondary amine, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-octadecenoyl chloride and 3-aminopropylmethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving an inert atmosphere to prevent unwanted side reactions. The temperature and pH are carefully monitored to ensure optimal yield.
Coupling Reaction: The key step involves the coupling of 9-octadecenoyl chloride with 3-aminopropylmethylamine to form the desired amide bond. This reaction is typically catalyzed by a base such as triethylamine.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification methods is crucial to achieve the desired quality and yield.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to reduce the amide group.
Substitution: Reagents like alkyl halides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
科学研究应用
Chemistry
In chemistry, (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological membranes and proteins. Its amphiphilic nature makes it a candidate for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE is explored for its potential therapeutic applications. Its ability to interact with biological membranes suggests possible uses in drug delivery systems and as a component of pharmaceutical formulations.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and surfactants.
作用机制
The mechanism of action of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it may interact with specific protein targets, influencing their function and activity.
相似化合物的比较
Similar Compounds
N-[3-(DIMETHYLAMINO)PROPYL]-9-OCTADECENAMIDE: Similar structure but with a dimethylamino group instead of a methylamino group.
N-[3-(DIETHYLAMINO)PROPYL]-9-OCTADECENAMIDE: Similar structure but with a diethylamino group.
N-[3-(METHYLAMINO)PROPYL]-9-OCTADECENAMIDE: Similar structure but with a methylamino group.
Uniqueness
The uniqueness of (Z)-N-[3-[(3-AMINOPROPYL)METHYLAMINO]PROPYL]-9-OCTADECENAMIDE lies in its specific combination of functional groups and aliphatic chain length. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
94278-99-6 |
|---|---|
分子式 |
C25H51N3O |
分子量 |
409.7 g/mol |
IUPAC 名称 |
(Z)-N-[3-[3-aminopropyl(methyl)amino]propyl]octadec-9-enamide |
InChI |
InChI=1S/C25H51N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25(29)27-22-19-24-28(2)23-18-21-26/h10-11H,3-9,12-24,26H2,1-2H3,(H,27,29)/b11-10- |
InChI 键 |
CMGLAGCNABBSLR-KHPPLWFESA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)CCCN |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















